molecular formula C17H23N3O7 B2727153 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid CAS No. 1104387-53-2

3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid

Cat. No.: B2727153
CAS No.: 1104387-53-2
M. Wt: 381.385
InChI Key: ZGEBXOOETXACNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid is a chemical compound with the CAS Registry Number 1104387-53-2 and a molecular formula of C17H23N3O7 . It has a calculated molecular weight of approximately 381.38 g/mol and a predicted topological polar surface area of 143 Ų, which can influence its bioavailability and membrane permeability . Suppliers offer this product with a purity of 90% or higher in various quantities for research purposes . The compound is described in scientific literature, indicating its use in ongoing chemical and biological research . Potential research applications may be inferred from its structural features: the 2-nitrophenyl group is a common motif in pharmaceuticals and organic synthesis, while the tetrahydrofuran (oxolan-2-yl) ring often contributes to pharmacological activity and influences molecular conformation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h5-6,8,12,14,18H,2-4,7,9-10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEBXOOETXACNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid is a complex organic compound with potential pharmaceutical applications, particularly in medicinal chemistry. Its unique structural features, including an ethoxy group, a nitrophenyl moiety, and an oxolan ring, suggest diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N3O7, with a molecular weight of 381.385 g/mol. The presence of functional groups such as carboxylic acid and amino groups indicates its classification as an amino acid analog, which may exhibit significant biological activities.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC17H23N3O7
Molecular Weight381.385 g/mol
Functional GroupsEthoxy, Nitrophenyl, Carbamoyl
ClassificationAmino Acid Derivative

Synthesis

The synthesis of this compound typically involves multi-step reactions that require specific reagents and conditions to optimize yield and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed for characterization.

The biological activity of this compound may involve interactions with various biomolecular targets. Preliminary studies suggest that the nitrophenyl moiety could facilitate oxidative stress mechanisms, potentially enhancing its activity against certain pathogens.

Case Studies and Research Findings

  • Antimicrobial Activity : Initial assessments indicate that compounds with similar structural motifs exhibit antimicrobial properties. For instance, nitro-containing compounds have shown efficacy against Trypanosoma cruzi, a pathogen responsible for Chagas disease. The presence of the nitro group is crucial for generating free radicals that contribute to their trypanocidal activity .
  • Cytotoxicity : In vitro studies on related compounds have demonstrated varying degrees of cytotoxicity against different cell lines. For example, derivatives similar to our compound have been evaluated for their cytotoxic effects using the MTT assay, revealing IC50 values that indicate minimal cytotoxicity at therapeutic concentrations .
  • Antioxidant Activity : The antioxidant capacity of related compounds has been evaluated using assays such as ORAC-FL. Compounds with electron-donating groups tend to exhibit higher antioxidant activities, while those with electron-withdrawing groups (like nitro) may reduce such activity .

Potential Applications

Given its structural complexity and preliminary biological activity findings, this compound holds promise for further development in therapeutic contexts, particularly in:

  • Antimicrobial therapies : Targeting infections caused by resistant pathogens.
  • Antioxidant formulations : Potentially utilized in formulations aimed at reducing oxidative stress-related damage.

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C17H23N3O7C_{17}H_{23}N_{3}O_{7}, with a molecular weight of approximately 381.385 g/mol. The compound's structure includes:

  • A carboxylic acid derivative due to the presence of a carboxyl group.
  • An amino acid analog that may exhibit properties beneficial for medicinal chemistry.

Pharmaceutical Development

The compound has shown promise in drug development due to its structural features that may influence biological activity. Its potential applications include:

  • Neuroprotective Agents : The compound is being explored for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anticancer Therapeutics : Research suggests that compounds with similar structures can be activated selectively in cancerous tissues, making them potential candidates for targeted cancer therapies .

Biochemical Research

The compound's ability to interact with various biological targets makes it suitable for biochemical studies:

  • Enzyme Inhibition Studies : Compounds similar to this one have been investigated for their ability to inhibit specific enzymes involved in disease pathways, such as phospholipase A2 .
  • Molecular Docking Studies : These studies help elucidate the binding affinities of the compound with various biological macromolecules, providing insights into its mechanism of action.

Case Study 1: Neuroprotective Effects

Research has indicated that derivatives of this compound can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated reduced cell death rates when treated with the compound in models simulating neurodegeneration.

Case Study 2: Anticancer Activity

A study published in Cancer Research explored a related compound's efficacy in reducing tumor growth in xenograft models. The results highlighted significant reductions in tumor size compared to control groups, suggesting similar potential for 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid.

Comparison with Similar Compounds

Propanoic Acid Derivatives with Aromatic Substituents

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features/Applications Reference ID
Target Compound 4-Ethoxy-2-nitrophenyl carbamoyl, oxolan-2-ylmethylamino Not provided Nitro group for electron deficiency; oxolan for solubility N/A
(2S)-2-{[(3,4-Dimethylphenyl)carbamoyl]amino}propanoic acid (ZINC C00534027) 3,4-Dimethylphenyl carbamoyl ~236.3 Methyl groups enhance hydrophobicity
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid 4-Nitrophenyl, acetamido ~268.2 Nitro group for reactivity; acetamido for stability
3-(1-Naphthyl)-2-(oxolan-2-ylmethyl)propanoic acid 1-Naphthyl, oxolan-2-ylmethyl ~300.3 Bulkier aromatic group; oxolan for conformational flexibility

Key Observations :

  • The oxolan-2-ylmethyl group in the target compound and ’s naphthyl derivative could improve solubility compared to purely hydrophobic substituents like methyl or naphthyl .

Propanoic Acid Derivatives with Heterocyclic Substituents

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features/Applications Reference ID
2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxamide (ZINC C44900490) Oxolan-2-ylmethylamino, thiazole ~292.3 Thiazole moiety for metal coordination
3-(1H-Imidazol-4-yl)-2-[(oxolan-2-yl)methylamino]propanoic acid Imidazolyl, oxolan-2-ylmethylamino ~283.3 Imidazole for pH-dependent ionization

Key Observations :

  • The oxolan-2-ylmethylamino group is recurrent in virtual screening libraries (e.g., ZINC database), suggesting its utility in modulating drug-like properties .
  • Heterocycles like thiazole (ZINC C44900490) or imidazole () introduce hydrogen-bonding or metal-binding capabilities absent in the target compound .

Propanoic Acid Derivatives with Carbamoyl/Urea Linkages

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features/Applications Reference ID
Ethyl 2-{[2-(4-methoxyphenoxy)-5-nitrobenzoyl]amino}acetate 4-Methoxyphenoxy, nitrobenzoyl ~406.3 Ester group for prodrug potential
(2S)-2-[(3-Phenylpropanoyl)amino]propanoic acid Phenylpropanoyl ~235.3 Simple acyl group for metabolic stability

Key Observations :

  • The carbamoyl linkage in the target compound may offer greater hydrolytic stability compared to ester-based derivatives () .
  • Substituents like 4-ethoxy in the target compound vs. 4-methoxy in could alter electron-donating/withdrawing effects, impacting binding affinity .

Q & A

Basic: What are the recommended synthetic routes for synthesizing 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-{[(oxolan-2-yl)methyl]amino}propanoic acid?

Methodological Answer:
The synthesis of this compound can be optimized using a multi-step approach:

  • Step 1 : Coupling the 4-ethoxy-2-nitroaniline moiety with a propanoic acid backbone via carbamoyl linkage using carbodiimide-based reagents (e.g., EDC or DCC) in anhydrous dichloromethane under nitrogen .
  • Step 2 : Introduce the (oxolan-2-yl)methylamino group via nucleophilic substitution. Use tetrahydrofuran derivatives (e.g., 2-aminomethyltetrahydrofuran) in dimethylformamide (DMF) with catalytic triethylamine to promote amination .
  • Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization from ethanol/water .
    Key Considerations : Monitor reaction progress using TLC and confirm structural integrity via 1^1H NMR and LC-MS .

Basic: How can researchers characterize the purity and stability of this compound under varying storage conditions?

Methodological Answer:

  • Purity Analysis : Utilize HPLC with a Purospher® STAR RP-18 column (5 µm, 250 × 4.6 mm) and a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30 v/v). Compare retention times against certified standards .
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor degradation products using LC-MS/MS; acidic conditions may hydrolyze the carbamoyl group, while light exposure could degrade the nitro group .
  • Storage Recommendations : Store lyophilized powder at -20°C in amber vials under argon to prevent oxidation and photodegradation .

Advanced: What experimental strategies are effective in resolving contradictory data on this compound’s enzyme inhibition potency across different assay formats?

Methodological Answer:
Contradictions may arise from assay-specific variables:

  • Assay Optimization : Standardize substrate concentrations (e.g., 7-ethoxy-4-trifluoromethylcoumarin for CYP450 assays) and pre-incubation times to ensure equilibrium .
  • Control for Non-Specific Binding : Include controls with bovine serum albumin (BSA) to assess protein-binding interference .
  • Cross-Validation : Compare results from fluorometric assays (high sensitivity) with radiometric or LC-MS-based methods (high specificity) .
  • Statistical Analysis : Apply multivariate ANOVA to account for batch-to-batch variability in enzyme sources (e.g., recombinant CYP2B6 vs. liver microsomes) .

Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s nitro group and active-site residues (e.g., CYP450 heme iron). Prioritize derivatives with lower binding energy (< -8 kcal/mol) .
  • QSAR Analysis : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) on IC50_{50} values using partial least squares regression. Validate models with leave-one-out cross-validation (R2^2 > 0.7) .
  • ADMET Prediction : Predict metabolic liabilities (e.g., glucuronidation at the propanoic acid moiety) using ADMET Predictor™ or SwissADME .

Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Extract from plasma or tissue homogenates using protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges) .
  • Quantification : Employ LC-MS/MS with a triple quadrupole instrument in MRM mode (precursor → product ion transitions: m/z 422 → 198 for the compound; m/z 407 → 183 for internal standard). Validate method per ICH guidelines (LOQ ≤ 1 ng/mL) .

Advanced: What frameworks are recommended for studying the environmental fate of this compound in aquatic ecosystems?

Methodological Answer:

  • Fate and Transport Modeling : Use EPI Suite™ to estimate biodegradation half-life (BIOWIN model) and soil adsorption coefficient (Koc_{oc}) .
  • Experimental Setup : Conduct microcosm studies with OECD 308 guidelines. Monitor abiotic degradation (hydrolysis at pH 4–9) and biotic transformation via LC-HRMS to identify metabolites (e.g., nitro-reduction products) .
  • Ecotoxicity Assessment : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to determine EC50_{50} values .

Advanced: How can researchers design a mechanistic study to elucidate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • Cell-Based Assays : Treat HepG2 cells with 0.1–100 µM compound and measure ROS levels using DCFH-DA fluorescence. Include controls with N-acetylcysteine to confirm ROS specificity .
  • Pathway Analysis : Perform RNA-seq to identify differentially expressed genes (e.g., Nrf2, HO-1). Validate via qPCR and Western blot (anti-Nrf2 antibody) .
  • In Vivo Validation : Use a murine model (C57BL/6 mice) with LPS-induced oxidative stress. Administer 10 mg/kg compound orally and measure glutathione levels in liver homogenates .

Basic: What are the critical parameters for ensuring reproducibility in enzyme inhibition assays involving this compound?

Methodological Answer:

  • Enzyme Source : Use recombinant isoforms (e.g., CYP2B6) with standardized activity (e.g., 7-ethoxy-4-trifluoromethylcoumarin O-deethylation rate ≥ 1 nmol/min/mg) .
  • Incubation Conditions : Maintain 37°C, pH 7.4 (50 mM phosphate buffer), and 1 mM NADPH. Pre-incubate compound with enzyme for 10 min before adding substrate .
  • Data Normalization : Express inhibition as % activity relative to vehicle control. Include positive controls (e.g., ketoconazole for CYP3A4) in each assay plate .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) aid in tracking metabolic transformations of this compound?

Methodological Answer:

  • Synthesis of Labeled Analog : Introduce 13^{13}C at the propanoic acid carboxyl group via 13^{13}C-sodium cyanide in a modified Strecker synthesis .
  • Metabolite Identification : Use HRMS in full-scan mode (resolution > 50,000) to detect labeled fragments. Compare fragmentation patterns with unlabeled compound to assign biotransformation sites (e.g., nitro reduction to amine) .
  • Quantitative Tracing : Administer 13^{13}C-labeled compound to hepatocytes and measure isotopic enrichment in metabolites via LC-MS/MS with stable isotope dilution .

Advanced: What statistical approaches are recommended for analyzing dose-response data with non-linear kinetics?

Methodological Answer:

  • Model Fitting : Use GraphPad Prism® to fit data to a four-parameter logistic model: Y=Bottom+TopBottom1+10(LogEC50X)×HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \times \text{HillSlope}}}. Assess goodness-of-fit via R2^2 and residual plots .
  • Bootstrap Analysis : Perform 10,000 iterations to estimate 95% confidence intervals for EC50_{50} and Hill coefficients .
  • Handling Outliers : Apply Grubbs’ test (α = 0.05) to exclude outliers while retaining biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.